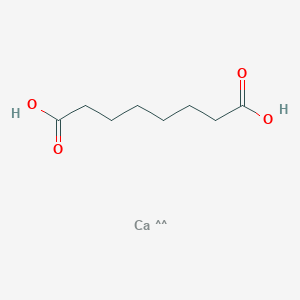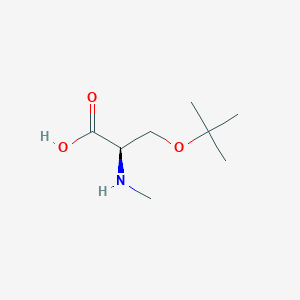
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Descripción general
Descripción
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, also known as 2C-MEP, is an organic compound that belongs to the class of heterocyclic compounds. It is a nitrogenous heterocyclic compound with a ring structure composed of four nitrogen atoms and one chlorine atom. 2C-MEP is a colorless, odorless, and volatile liquid with a melting point of -48°C and a boiling point of 81°C. It is soluble in water and ethanol, and has a low toxicity.
Aplicaciones Científicas De Investigación
Chemical Reactions and Transformations
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, as part of the broader family of halogenated pyridines, participates in various chemical reactions, including nucleophilic substitutions and ring transformations. For instance, reactions involving halogenated pyridines with nucleophiles such as potassium amide in liquid ammonia can lead to ring transformations and the formation of different aminated compounds. These transformations are crucial for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Hertog et al., 2010).
Spectroscopic and Theoretical Studies
The compound and its derivatives are subjects of spectroscopic investigations and theoretical studies to understand their tautomeric forms and electronic structures. These studies are essential for designing compounds with specific electronic properties, which can be useful in developing novel optical materials, sensors, and pharmaceuticals (Ebead et al., 2007).
Structural and Physicochemical Analysis
Detailed structural and physicochemical analyses of such compounds, including their tautomerization capabilities, provide insights into their stability and reactivity. This information is vital for the rational design of molecules with desired properties for applications in catalysis, drug design, and materials science (Wróblewska et al., 2006).
Synthetic Methodologies
The development of synthetic methodologies involving 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is crucial for the efficient production of complex molecules. These methodologies can include novel routes for halogenation, amination, and the introduction of various functional groups, which are foundational techniques in synthetic organic chemistry and have widespread applications in drug synthesis, agrochemicals, and dyes (Roggen & Gundersen, 2008).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving derivatives of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine can shed light on their interactions with biological targets. This is particularly important in drug discovery, where understanding the binding modes and affinities of compounds to receptors or enzymes can guide the design of more potent and selective therapeutic agents (Aayisha et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVKPBZDBXJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B1433686.png)



![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)







